2-(4,6-Dibromo-1H-indol-3-yl)acetic acid
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Overview
Description
2-(4,6-Dibromo-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, which is a significant compound in the field of organic chemistry. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid typically involves the bromination of indole-3-acetic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 6 positions of the indole ring.
Chemical Reactions Analysis
2-(4,6-Dibromo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
2-(4,6-Dibromo-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
2-(4,6-Dibromo-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
5-Bromoindole-3-acetic acid: Another brominated indole derivative with similar biological activities.
Indole-3-butyric acid: A synthetic auxin used in plant propagation and growth regulation
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
1227581-93-2 |
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Molecular Formula |
C10H7Br2NO2 |
Molecular Weight |
332.98 g/mol |
IUPAC Name |
2-(4,6-dibromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) |
InChI Key |
DJWFXWKFXJPWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC(=O)O)Br)Br |
Origin of Product |
United States |
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